(2S)-3-(4-chlorophenyl)-2-(methylamino)propanoic acid;hydrochloride
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Overview
Description
(2S)-3-(4-chlorophenyl)-2-(methylamino)propanoic acid;hydrochloride is a chemical compound with significant interest in various scientific fields. This compound is characterized by its specific stereochemistry, which plays a crucial role in its biological activity and chemical properties. The presence of a chlorophenyl group and a methylamino group attached to a propanoic acid backbone makes it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-(4-chlorophenyl)-2-(methylamino)propanoic acid;hydrochloride typically involves several key steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorobenzaldehyde and methylamine.
Formation of Intermediate: The initial step involves the formation of an intermediate Schiff base by reacting 4-chlorobenzaldehyde with methylamine under mild conditions.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the corresponding amine.
Addition of Propanoic Acid: The amine is then reacted with a propanoic acid derivative, such as ethyl 2-bromoacetate, under basic conditions to form the desired product.
Hydrochloride Formation: Finally, the free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity starting materials and stringent reaction controls are critical to achieving the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
(2S)-3-(4-chlorophenyl)-2-(methylamino)propanoic acid;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions, typically using hydrogenation or metal hydrides, can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles like sodium hydroxide or ammonia in polar solvents.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, aminated, or carboxylated analogs, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(2S)-3-(4-chlorophenyl)-2-(methylamino)propanoic acid;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.
Medicine: It has potential therapeutic applications, particularly in the treatment of neurological disorders due to its interaction with neurotransmitter systems.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (2S)-3-(4-chlorophenyl)-2-(methylamino)propanoic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- (2S)-3-(4-fluorophenyl)-2-(methylamino)propanoic acid;hydrochloride
- (2S)-3-(4-bromophenyl)-2-(methylamino)propanoic acid;hydrochloride
- (2S)-3-(4-methylphenyl)-2-(methylamino)propanoic acid;hydrochloride
Uniqueness
Compared to its analogs, (2S)-3-(4-chlorophenyl)-2-(methylamino)propanoic acid;hydrochloride is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. The chlorine atom can participate in various interactions, such as hydrogen bonding and halogen bonding, which can enhance the compound’s affinity for its molecular targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
168397-99-7 |
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Molecular Formula |
C10H13Cl2NO2 |
Molecular Weight |
250.12 g/mol |
IUPAC Name |
(2S)-3-(4-chlorophenyl)-2-(methylamino)propanoic acid;hydrochloride |
InChI |
InChI=1S/C10H12ClNO2.ClH/c1-12-9(10(13)14)6-7-2-4-8(11)5-3-7;/h2-5,9,12H,6H2,1H3,(H,13,14);1H/t9-;/m0./s1 |
InChI Key |
JZDCWFZBGRIYSU-FVGYRXGTSA-N |
Isomeric SMILES |
CN[C@@H](CC1=CC=C(C=C1)Cl)C(=O)O.Cl |
Canonical SMILES |
CNC(CC1=CC=C(C=C1)Cl)C(=O)O.Cl |
Origin of Product |
United States |
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